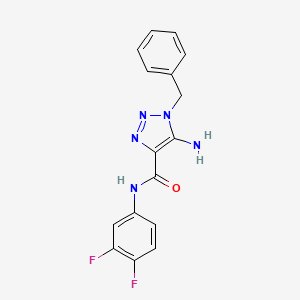

5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-benzyl-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as FDPTA, is a synthetic compound with potential applications in scientific research. FDPTA has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of folate. FDPTA has been studied for its potential applications in a variety of areas, including cancer research, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The molecule has been utilized in the development of peptidomimetics and biologically active compounds leveraging the triazole scaffold. A study demonstrates a ruthenium-catalyzed cycloaddition process for creating a protected version of this triazole amino acid. This process allows for the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).

Transformation and Isomerization Studies

Research into the Dimroth rearrangement revealed that derivatives of 4-amino-3-benzyl-1,2,3-triazole can be partly isomerized in hot, basic solutions to equilibrium mixtures. This property is significant for the manipulation of these compounds for preparative use in the synthesis of various derivatives, impacting the study of reaction mechanisms and synthetic chemistry applications (Albert, 1970).

Antiviral and Antimicrobial Applications

Studies have explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This indicates the potential of triazole-based compounds in developing antiviral agents. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza H5N1, underscoring the compound's relevance in antiviral research and therapy (Hebishy et al., 2020).

Anticancer Agent Development

Research has also delved into the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents. Some compounds in this series exhibited cytotoxic effects on breast cancer cell lines, with one compound showing significant activity through a reactive oxygen species-mediated mechanism. This illustrates the triazole compound's role in the synthesis of novel anticancer drugs (Butler et al., 2013).

Novel Synthetic Routes and Chemical Transformations

The compound has been involved in studies focusing on novel synthetic routes and chemical transformations. For example, research on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes highlights the compound's utility in green chemistry and efficient synthesis strategies (Moreno-Fuquen et al., 2019).

Eigenschaften

IUPAC Name |

5-amino-1-benzyl-N-(3,4-difluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c17-12-7-6-11(8-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNMPZUWXDYXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)

![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)

![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)